molecular formula C19H18N4O2 B498569 {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid CAS No. 891450-15-0

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B498569
CAS No.: 891450-15-0
M. Wt: 334.4g/mol
InChI Key: HSFSNDSSFDZKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, features two benzimidazole rings connected via a methylene bridge and an acetic acid moiety, which may contribute to its unique chemical and biological properties.

Mechanism of Action

Target of Action

The primary targets of benzimidazole derivatives often vary, but they commonly interact with cellular proteins or enzymes. For instance, benzimidazole compounds have been studied for their antimicrobial, anticancer, antiviral, and antiparasitic activities . Let’s assume our compound interacts with a specific protein or enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-ethyl-1H-benzimidazole, which is then reacted with formaldehyde to introduce the methylene bridge. The resulting intermediate is further reacted with another equivalent of 2-ethyl-1H-benzimidazole under acidic conditions to form the bis-benzimidazole structure. Finally, the acetic acid group is introduced through a carboxylation reaction using chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole rings, especially at positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction could produce benzimidazole-2-methyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
  • **2-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid
  • **2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}propionic acid

Uniqueness

What sets {2-[(2-ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid apart from similar compounds is its specific substitution pattern and the presence of the acetic acid moiety. This unique structure may enhance its binding affinity to certain biological targets and improve its solubility and stability, making it a more effective candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[2-[(2-ethylbenzimidazol-1-yl)methyl]benzimidazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-2-17-20-13-7-3-5-9-15(13)22(17)11-18-21-14-8-4-6-10-16(14)23(18)12-19(24)25/h3-10H,2,11-12H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFSNDSSFDZKGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=NC4=CC=CC=C4N3CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.